molecular formula C13H22N2O2 B8110919 2-cyclopropyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)acetamide

2-cyclopropyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)acetamide

Cat. No.: B8110919
M. Wt: 238.33 g/mol
InChI Key: FAMOVBWJXZMURT-LOWVWBTDSA-N
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Description

2-cyclopropyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group and a pyrano[3,2-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrano[3,2-c]pyridine ring system and the introduction of the cyclopropyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrano[3,2-c]pyridine ring through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as the cyclopropyl group through reactions like cyclopropanation.

    Amide Formation: Coupling reactions to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce halogens or other functional groups.

Scientific Research Applications

2-cyclopropyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)acetamide
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the pyrano[3,2-c]pyridine ring system. These features may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12(6-9-3-4-9)15-11-8-14-7-10-2-1-5-17-13(10)11/h9-11,13-14H,1-8H2,(H,15,16)/t10-,11+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMOVBWJXZMURT-LOWVWBTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C2OC1)NC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@H]([C@H]2OC1)NC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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